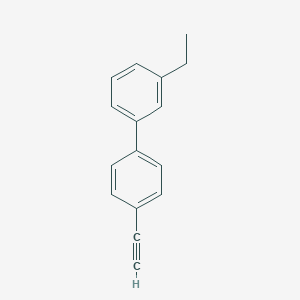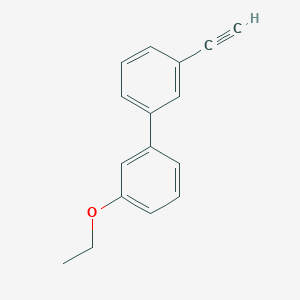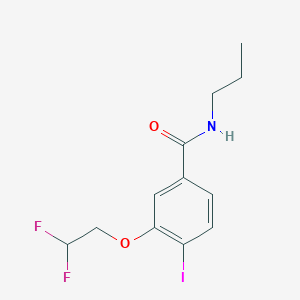
3-Ethyl-4'-ethynyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-4’-ethynyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with an ethyl group attached to the third carbon of one ring and an ethynyl group attached to the fourth carbon of the other ring
Synthetic Routes and Reaction Conditions:
-
Sonogashira Coupling Reaction:
Reactants: 3-Ethyl-1-bromo-benzene and 4-ethynyl-biphenyl.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Base: Copper(I) iodide.
Solvent: Tetrahydrofuran.
Conditions: The reaction is typically carried out under an inert atmosphere at room temperature to 60°C.
-
Grignard Reaction:
Reactants: 3-Ethyl-bromobenzene and 4-ethynyl-magnesium bromide.
Catalyst: Nickel(II) chloride.
Solvent: Diethyl ether.
Conditions: The reaction is performed under an inert atmosphere at low temperatures (-78°C to 0°C).
Industrial Production Methods: Industrial production of 3-Ethyl-4’-ethynyl-1,1’-biphenyl typically involves large-scale Sonogashira coupling reactions due to their efficiency and high yield. The process is optimized to minimize by-products and maximize the purity of the final product.
Types of Reactions:
-
Oxidation:
Reagents: Potassium permanganate or chromium trioxide.
Conditions: Acidic or basic medium.
Products: Oxidation of the ethyl group can lead to the formation of carboxylic acids or aldehydes.
-
Reduction:
Reagents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Conditions: Anhydrous conditions for lithium aluminum hydride; room temperature and pressure for hydrogenation.
Products: Reduction of the ethynyl group can yield ethyl-substituted biphenyls.
-
Substitution:
Reagents: Halogens (e.g., bromine, chlorine) or nitrating agents.
Conditions: Room temperature to reflux conditions.
Products: Halogenated or nitrated derivatives of 3-Ethyl-4’-ethynyl-1,1’-biphenyl.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas.
Substituting Agents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Ethyl-substituted biphenyls.
Substitution Products: Halogenated or nitrated biphenyls.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive compounds due to its structural similarity to biologically active biphenyl derivatives.
Medicine:
- Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry:
- Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Employed in the synthesis of polymers with unique electronic properties.
作用機序
The mechanism by which 3-Ethyl-4’-ethynyl-1,1’-biphenyl exerts its effects depends on its application. In organic electronics, its conjugated system allows for efficient charge transport, making it suitable for use in OLEDs and OPVs. In biological systems, its biphenyl structure can interact with various molecular targets, potentially inhibiting or activating specific pathways.
類似化合物との比較
4-Ethyl-4’-ethynyl-1,1’-biphenyl: Similar structure but with different substitution patterns.
4-Ethynyl-1,1’-biphenyl: Lacks the ethyl group, leading to different chemical properties.
3-Ethyl-1,1’-biphenyl: Lacks the ethynyl group, affecting its reactivity and applications.
Uniqueness: 3-Ethyl-4’-ethynyl-1,1’-biphenyl is unique due to the presence of both ethyl and ethynyl groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in research applications where specific structural features are required.
特性
IUPAC Name |
1-ethyl-3-(4-ethynylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-3-13-8-10-15(11-9-13)16-7-5-6-14(4-2)12-16/h1,5-12H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFDBQXOETVDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163627.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8163634.png)
![(3'-(Difluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B8163636.png)









![5'-Fluoro-2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8163709.png)

